5-Methyl-2-phenylsulfanylcyclohexan-1-one
Description
5-Methyl-2-phenylsulfanylcyclohexan-1-one is a cyclohexanone derivative featuring a methyl group at the 5-position and a phenylsulfanyl (thiophenyl) substituent at the 2-position of the cyclohexane ring. This compound is notable for its role as a synthetic intermediate in organic chemistry, particularly in the context of natural product synthesis. For instance, it has been utilized in the bioinspired total synthesis of Lycodin alkaloids, where its stereochemical configuration (5R) is critical for downstream functionalization . The phenylsulfanyl group acts as a directing moiety, enabling regioselective oxidation or substitution reactions, which are pivotal in constructing complex molecular frameworks.
Properties
IUPAC Name |
5-methyl-2-phenylsulfanylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHIPYOBZAUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with appropriate reagents to introduce the methyl and phenylsulfanyl groups. One common method involves the use of methylmagnesium bromide (Grignard reagent) to introduce the methyl group, followed by the reaction with phenylsulfanyl chloride to introduce the phenylsulfanyl group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5-Methyl-2-phenylsulfanylcyclohexan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-phenylsulfanylcyclohexan-1-one can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in 5-Methyl-2-phenylsulfanylcyclohexan-1-one can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can introduce alkyl groups in place of the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkyl-substituted cyclohexanones.
Scientific Research Applications
Chemistry: 5-Methyl-2-phenylsulfanylcyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: The compound and its derivatives may have pharmacological properties that can be explored for therapeutic applications. Research into its effects on biological systems can provide insights into its potential as a drug candidate.
Industry: In the industrial sector, 5-Methyl-2-phenylsulfanylcyclohexan-1-one can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylsulfanylcyclohexan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The cyclohexanone core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a ketone, methyl, and phenylsulfanyl groups. Below is a comparative analysis with structurally or functionally related cyclohexanone derivatives:
Physicochemical Properties
- Polarity : The phenylsulfanyl group increases lipophilicity relative to the sulfoxide derivative, which has higher polarity due to the sulfinyl group. This impacts solubility in organic vs. aqueous media.
- Melting Points : While specific data are absent in the provided evidence, sulfoxide derivatives (e.g., compound 20) typically exhibit higher melting points than sulfides due to stronger dipole-dipole interactions .
Research Findings
- Synthetic Pathways: 5-Methyl-2-phenylsulfanylcyclohexan-1-one is synthesized via thiourea-mediated thiolation of a cyclohexenone precursor, whereas its sulfoxide analog requires controlled oxidation with meta-chloroperbenzoic acid (mCPBA) .
Biological Activity
5-Methyl-2-phenylsulfanylcyclohexan-1-one, also known as a phenylsulfanyl derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a cyclohexanone structure with a methyl and phenylsulfanyl group, which may contribute to its unique biological properties. Research has indicated various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of 5-Methyl-2-phenylsulfanylcyclohexan-1-one against a range of pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined for various strains, showing promising results in inhibiting bacterial growth.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer effects of 5-Methyl-2-phenylsulfanylcyclohexan-1-one have been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxicity against various human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results indicate that 5-Methyl-2-phenylsulfanylcyclohexan-1-one has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The mechanism underlying the biological activity of 5-Methyl-2-phenylsulfanylcyclohexan-1-one appears to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells via mitochondrial pathways.
- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 5-Methyl-2-phenylsulfanylcyclohexan-1-one involved testing against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential application in treating biofilm-associated infections.
Case Study 2: Cancer Cell Line Response
In another research effort, the effects of 5-Methyl-2-phenylsulfanylcyclohexan-1-one on HeLa cells were analyzed using flow cytometry and Western blotting techniques. The study revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
